molecular formula C21H21ClO12 B196198 Myrtillin CAS No. 6906-38-3

Myrtillin

Cat. No.: B196198
CAS No.: 6906-38-3
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-BTTVDUMLSA-N
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Description

Myrtillin, also known as delphinidin 3-O-glucoside, is an anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the red, purple, and blue colors in many fruits and flowers. This compound is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and various myrtles . It is also present in yeast and oatmeal .

Mechanism of Action

Target of Action

Myrtillin, also known as Delphinidin 3-glucoside, is an anthocyanin . It has been found to have potential anti-prion effects . The primary targets of this compound are the prion proteins, specifically the normal cellular prion protein (PrP^C) and its pathogenic isoform (PrP^Sc) . These proteins play a crucial role in prion diseases, which are protein-based neurodegenerative disorders .

Mode of Action

This compound interacts with its targets by binding to the prion proteins and inhibiting their pathological activity . It has been shown to reduce the levels of Reactive Oxygen Species (ROS) produced due to pathogenic prion infection, through the activation of the Keap1-Nrf2 pathway . This suggests that this compound may exert its effects by modulating oxidative stress responses.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the anthocyanin biosynthesis pathway . In this pathway, the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase produces delphinidin 3-(6-p-coumaroyl)glucoside from this compound and p-coumaroyl-CoA . This process is crucial for the production of anthocyanins, which are plant pigments responsible for the red, purple, and blue colors in many fruits and vegetables.

Pharmacokinetics

It is known that anthocyanins, in general, have low bioavailability . This is due to their rapid elimination from the body, mostly through the kidneys and bile

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to have strong antioxidant action in prion-affected cells . Additionally, it has been found to increase the percentage of cells in the S/G2/M cycle phase , suggesting a potential role in cell cycle regulation. In a rabbit model of atherosclerosis, this compound was shown to decrease serum lipid levels and down-regulate the mRNA levels of inflammatory markers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can lead to the formation of this compound complexes called metalloanthocyanins, which are responsible for the various colors in plants like Hydrangea macrophylla . .

Biochemical Analysis

Biochemical Properties

Myrtillin is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which produces delphinidin 3-(6-p-coumaroyl)glucoside from this compound and p-coumaroyl-CoA in the anthocyanin biosynthesis pathway . This interaction highlights this compound’s role in the biosynthesis of complex anthocyanin derivatives.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating oxidative stress and inflammation. This compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . Additionally, this compound can influence gene expression by regulating transcription factors involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS). This compound also activates antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing the cell’s ability to neutralize ROS . Furthermore, this compound can modulate gene expression by influencing signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions or in the presence of light and heat . Long-term studies have shown that this compound can maintain its antioxidant properties over extended periods, although its efficacy may decrease due to degradation. In vitro and in vivo studies have demonstrated that this compound can provide long-term protection against oxidative stress and inflammation, contributing to improved cellular function and health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant antioxidant and anti-inflammatory benefits without adverse effects . At high doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at higher doses, indicating that optimal dosing is crucial for maximizing the therapeutic benefits of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the anthocyanin biosynthesis pathway. It interacts with enzymes such as anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which catalyzes the formation of complex anthocyanin derivatives . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress and inflammation. These interactions highlight the importance of this compound in maintaining cellular homeostasis and health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect this compound’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the cytoplasm, nucleus, or mitochondria, where it can exert its antioxidant effects and modulate cellular processes. Understanding this compound’s subcellular localization is crucial for elucidating its mechanisms of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Myrtillin can be synthesized through the enzymatic acylation of blackcurrant anthocyanins. This process involves the use of enzymes to transfer acyl groups to the anthocyanin molecules, enhancing their stability and lipophilic properties . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound involves extraction from natural sources such as blackcurrant and blueberry. The extraction process includes steps like maceration, filtration, and purification using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for qualitative and quantitative analysis .

Comparison with Similar Compounds

Myrtillin is similar to other anthocyanins such as cyanidin and pelargonidin. it is unique due to its specific glycosylation pattern, which affects its color properties and stability . Other similar compounds include delphinidin and chrysanthemin, which also contribute to the pigmentation in plants .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable subject of study in scientific research and industrial applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028800
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-38-3, 26984-07-6
Record name Delphinidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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